molecular formula C17H14ClN3O3S B2558713 5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899988-52-4

5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

Cat. No. B2558713
CAS RN: 899988-52-4
M. Wt: 375.83
InChI Key: MDYVDPFKLNNMKT-UHFFFAOYSA-N
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Description

The compound "5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione" is a derivative of pyrrolo[2,3-d]pyrimidine, which is a class of compounds known for their potential as therapeutic agents. The structure of this compound suggests that it may have biological activity, possibly as an inhibitor of enzymes like thymidylate synthase (TS) or dihydrofolate reductase (DHFR), which are key targets in cancer and bacterial infection treatments .

Synthesis Analysis

The synthesis of related 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines involves the use of a key intermediate, 2-(pivaloylamino)-4-oxo-6-methylpyrrolo[2,3-d]-pyrimidine. Aryl thiols with various substituents are appended to the 5-position of this intermediate through an oxidative addition reaction. This reaction is facilitated by iodine, ethanol, and water, which also deprotects the 2-amino group, leading to the formation of the final compounds .

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives has been studied using spectroscopic techniques such as FT-IR and FT-Raman. Computational methods like density functional theory (DFT) have been employed to predict the equilibrium geometry and vibrational wave numbers. These studies provide insights into the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization as analyzed by Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The pyrrolo[2,3-d]pyrimidine derivatives are designed to act as inhibitors for enzymes like TS and DHFR. The presence of various substituents on the aryl thiol group at the 5-position of the pyrimidine ring influences the compound's inhibitory potency. For instance, compounds with 3',4'-dichloro and 4'-nitro substituents have shown to be more potent against human TS compared to other analogues .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The negative charge distribution is primarily over the cyano group, while the positive regions are over the phenyl and pyrimidine rings. The molecular docking studies suggest that these compounds could exhibit inhibitory activity against certain proteins, indicating potential as chemotherapeutic agents. The nonlinear optical behavior of these compounds has also been theoretically predicted, which could be of interest for material science applications .

Scientific Research Applications

Structural and Synthetic Applications

  • Crystal Structure Analysis

    Research on similar compounds, such as 5-(4-Chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione, highlights the importance of crystal structure analysis in understanding molecular interactions and properties. The study of these compounds' crystal structures revealed how heterocyclic molecules are linked by hydrogen bonds into dimers and chains, providing insights into the molecular arrangements that could be relevant for designing drugs with specific molecular targeting capabilities (Low et al., 2004).

  • Chemical Synthesis

    The synthesis of related heterocyclic compounds, such as 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines, showcases the methodologies that can be adapted for synthesizing complex molecules like 5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. These methodologies are crucial for developing novel compounds with potential therapeutic applications (Barany et al., 2005).

Biological Activity and Potential Therapeutic Applications

  • Antitumor and Antibacterial Agents

    Compounds with a similar structure, such as 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, have been synthesized as potential inhibitors of thymidylate synthase (TS) and explored for their antitumor and antibacterial properties. This suggests that this compound could also be investigated for similar biological activities, contributing to the development of new drugs (Gangjee et al., 1996).

  • Synthesis and Evaluation of Novel Derivatives

    The synthesis and crystal structure analysis of novel derivatives, such as 5-methyl-4-thiopyrimidine derivatives, demonstrate the continuous effort in discovering compounds with enhanced biological activities. These derivatives were synthesized from a specific starting material and evaluated for cytotoxic activity, indicating the potential of this compound in similar research endeavors (Stolarczyk et al., 2018).

Mechanism of Action

The mechanism of action of pyridopyrimidine derivatives can vary depending on their specific structure and target. Some of the most frequently mentioned biological targets of pyrido[2,3-d]pyrimidine derivatives are dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase .

Safety and Hazards

The specific safety and hazard information for this compound is not provided in the available literature. As a general rule, it is not intended for human or veterinary use and should be handled with appropriate safety measures in a research setting.

Future Directions

The future directions for research on this compound and similar pyridopyrimidine derivatives could involve further exploration of their therapeutic potential. Pyridopyrimidines have shown promise in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

properties

IUPAC Name

5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-20-15-14(16(23)21(2)17(20)24)13(7-8-19-15)25-9-12(22)10-3-5-11(18)6-4-10/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYVDPFKLNNMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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